1-Methoxy-N,N-dimethyl-1-(phenylphosphanyl)ethan-1-amine
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Overview
Description
1-Methoxy-N,N-dimethyl-1-(phenylphosphanyl)ethan-1-amine is an organic compound that belongs to the class of amines It features a phosphanyl group attached to an ethanamine backbone, with methoxy and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-N,N-dimethyl-1-(phenylphosphanyl)ethan-1-amine typically involves the reaction of a phosphanyl reagent with an appropriate ethanamine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and may require catalysts like palladium or platinum to facilitate the reaction. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods may also incorporate purification steps such as distillation or chromatography to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-N,N-dimethyl-1-(phenylphosphanyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-Methoxy-N,N-dimethyl-1-(phenylphosphanyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-N,N-dimethyl-1-(phenylphosphanyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The phosphanyl group can coordinate with metal centers, influencing the activity of metalloenzymes. The methoxy and dimethyl groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-N,N-dimethyl-1-(phenylphosphanyl)propane-1-amine
- 1-Methoxy-N,N-dimethyl-1-(phenylphosphanyl)butane-1-amine
- 1-Methoxy-N,N-dimethyl-1-(phenylphosphanyl)pentane-1-amine
Uniqueness
1-Methoxy-N,N-dimethyl-1-(phenylphosphanyl)ethan-1-amine is unique due to its specific combination of functional groups and the presence of a phosphanyl moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
89865-20-3 |
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Molecular Formula |
C11H18NOP |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-methoxy-N,N-dimethyl-1-phenylphosphanylethanamine |
InChI |
InChI=1S/C11H18NOP/c1-11(13-4,12(2)3)14-10-8-6-5-7-9-10/h5-9,14H,1-4H3 |
InChI Key |
VPPVFQOBCPCJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(C)C)(OC)PC1=CC=CC=C1 |
Origin of Product |
United States |
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